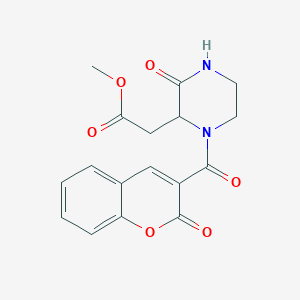

methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆) :

- Coumarin aromatic protons : Resonate as doublets at δ 7.65–8.15 ppm (H-4, H-5, H-6, H-7).

- Piperazinone protons :

- Methyl ester : Sharp singlet at δ 3.70 ppm (3H).

¹³C NMR (125 MHz, DMSO-d₆) :

Fourier-Transform Infrared (FT-IR) Vibrational Profiling

Key absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O | 1730–1745 | Strong |

| Amide C=O (piperazinone) | 1660–1680 | Strong |

| Coumarin C=O | 1710–1720 | Strong |

| Aromatic C=C | 1590–1610 | Medium |

| N–H (amide) | 3300–3350 | Weak |

The absence of N–H stretching above 3400 cm⁻¹ confirms full substitution of the piperazine nitrogen.

Mass Spectrometric Fragmentation Patterns

HRMS (ESI) :

Fragmentation pathways align with stability of the coumarin core and preferential cleavage at amide bonds.

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 7.65–8.15 (4H, m) | Coumarin aromatic protons |

| δ 3.70 (3H, s) | Methyl ester | |

| ¹³C NMR | δ 170.1 | Ester carbonyl |

| FT-IR | 1735 cm⁻¹ | Ester C=O stretch |

| HRMS | m/z 345.105 | [M+H]⁺ |

Propiedades

IUPAC Name |

methyl 2-[3-oxo-1-(2-oxochromene-3-carbonyl)piperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-24-14(20)9-12-15(21)18-6-7-19(12)16(22)11-8-10-4-2-3-5-13(10)25-17(11)23/h2-5,8,12H,6-7,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOOGFCZKZPDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which can be achieved through the Pechmann condensation of phenols with β-ketoesters. The resulting chromene derivative is then subjected to acylation to introduce the carbonyl group at the 3-position.

Next, the piperazine ring is introduced via nucleophilic substitution reactions. The chromene derivative is reacted with a suitable piperazine derivative under basic conditions to form the desired piperazine-chromene conjugate. Finally, esterification of the resulting compound with methyl chloroacetate yields the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The chromene and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Activity

Methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate has shown promising anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). For instance, compounds derived from similar structures exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HCT-116 | 3.5 |

| Methyl 2-(3-oxo...) | MCF-7 | TBD |

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, derivatives of chromene have been shown to irreversibly inhibit phospholipase A2 with an IC50 value of 3.1 ± 0.06 nmol, which is critical in inflammatory processes . This suggests that methyl 2-(3-oxo...) could be further explored for anti-inflammatory applications.

Pharmacological Insights

1. Mechanism of Action

The mechanism through which methyl 2-(3-oxo...) exerts its biological effects is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis. The structural features of the compound allow it to interact with various biological targets, potentially leading to the induction of cell cycle arrest and apoptosis in cancer cells .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of methyl 2-(3-oxo...) to various targets. These studies indicate that the compound can effectively bind to proteins involved in cancer progression and inflammation, providing a rational basis for its therapeutic potential .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of similar compounds, researchers synthesized a series of derivatives and evaluated their effects on MCF-7 and HCT-116 cell lines. The results indicated that specific modifications to the chromene structure enhanced anticancer activity, suggesting that methyl 2-(3-oxo...) could be optimized for better efficacy .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of chromene derivatives revealed that certain modifications led to significant inhibition of phospholipase A2 activity. This highlights the potential of methyl 2-(3-oxo...) in developing anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate is not fully understood but is believed to involve interactions with various molecular targets. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for certain biological targets, leading to its pharmacological effects.

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural homology with piperazine-based esters and coumarin derivatives. Key analogues include:

| Compound Name | Substituent on Piperazine | Ester Group | CAS Number | Key Features |

|---|---|---|---|---|

| Target Compound | 2-Oxo-2H-chromene-3-carbonyl | Methyl | Not provided | Unique coumarin linkage; potential fluorescence and bioactivity |

| Ethyl 2-[1-(2,4-Difluorobenzoyl)-3-oxo-2-piperazinyl]acetate | 2,4-Difluorobenzoyl | Ethyl | 318288-62-9 | Fluorinated aromatic group; enhanced metabolic stability |

| Methyl 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate | 3-Nitrophenyl (pyrazole) | Methyl | 1005634-50-3 | Pyrazole core; nitro group for electron-withdrawing effects |

| Ethyl 2-[3-Oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate | 2-Thienylmethyl | Ethyl | Not provided | Thiophene substituent; potential for sulfur-mediated interactions |

Functional and Structural Differences

- Coumarin vs. Aromatic Substituents: The target compound’s coumarin group distinguishes it from analogues with benzoyl (e.g., 318288-62-9) or thienylmethyl substituents. Coumarins are known for their fluorescent properties and ability to intercalate into biological membranes, suggesting enhanced bioactivity compared to purely aromatic substituents .

- Ester Group Variations : The methyl ester in the target compound may confer higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., 318288-62-9), influencing its solubility and degradation profile.

Hydrogen Bonding and Crystallinity

The coumarin and 3-oxo groups in the target compound facilitate hydrogen bonding, as seen in analogous piperazine derivatives. This may lead to distinct crystalline packing compared to fluorinated or nitro-substituted analogues. For instance, the nitro group in 1005634-50-3 introduces strong dipole interactions, while the coumarin’s carbonyl groups enable π-π stacking and hydrogen-bond networks, as theorized in graph set analysis .

Actividad Biológica

Methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with chromene-based carbonyl compounds. The structural characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the formation of the desired product and elucidate its three-dimensional structure.

Anticancer Properties

Recent studies indicate that methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate exhibits notable cytotoxicity against various cancer cell lines. For instance, it has been reported that compounds with similar structures show promising activity against breast cancer cells, with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HeLa (Cervical Cancer) | 4.5 | |

| A549 (Lung Cancer) | 6.0 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 30 µg/mL |

The biological activity of methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes. The IC50 for this inhibition has been reported as low as 3.1 nmol, indicating high potency .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

- Antioxidant Activity : The presence of chromene moieties contributes to antioxidant properties, which may protect cells from oxidative stress.

Case Study 1: Anticancer Efficacy in In Vivo Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Antimicrobial Effectiveness

In vitro tests against clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at concentrations achievable in serum after administration. This suggests potential for therapeutic use in treating bacterial infections resistant to conventional antibiotics.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing methyl 2-(3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl)acetate?

The synthesis involves multi-step pathways, typically starting with the coupling of a chromene-3-carbonyl moiety to a piperazine ring, followed by acetamide formation. Key considerations include:

- Protective groups : Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired reactions at reactive sites like amines .

- Reagent selection : Ethanol or acetone as solvents with catalysts like piperidine for condensation reactions .

- Yield optimization : Adjusting reaction times (e.g., reflux for 5–6 hours) and stoichiometric ratios of intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : To confirm the integration of protons in the piperazine ring (δ 2.5–3.5 ppm) and chromene carbonyl (δ 160–170 ppm) .

- Mass spectrometry (MS) : For molecular weight verification (e.g., calculated m/z 423.5 for a related ethyl ester analog) .

- Chromatography :

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What structural features govern its potential pharmacological activity?

The compound’s bioactivity is influenced by:

- Pyrazolo-pyridine core : Imparts kinase inhibition potential, as seen in analogs with similar heterocyclic systems .

- Piperazine-carboxylate linkage : Enhances solubility and receptor-binding flexibility .

- Chromene carbonyl group : May confer antioxidant or anti-inflammatory properties, based on related coumarin derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

- Temperature control : Maintain reflux temperatures (e.g., 80°C in ethanol) to avoid decomposition of heat-sensitive intermediates .

- Inert atmosphere : Use nitrogen to prevent oxidation of thiol or amine groups during coupling steps .

- Catalyst screening : Test bases like potassium carbonate or triethylamine to improve acylation efficiency .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of derivatives?

- Functional group substitution : Compare analogs with varied substituents (e.g., methyl vs. ethyl esters) to assess potency shifts. For example:

| Derivative | Key Modification | Observed Activity |

|---|---|---|

| Ethyl ester analog | Ethyl group | Enhanced metabolic stability |

| Pyrazolo-imidazole analog | Trifluoromethyl phenyl | Improved receptor affinity |

- Computational modeling : Use molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) .

Q. How should researchers address contradictions in biological activity data across studies?

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to confirm results .

- Dose-response curves : Identify non-linear relationships that may explain variability in IC50 values .

- Meta-analysis : Compare data from structurally related compounds (e.g., pyridazinone vs. pyrazolo derivatives) to contextualize findings .

Notes

- Structural analogs and methodologies are referenced from peer-reviewed synthesis protocols and pharmacological evaluations.

- For unresolved contradictions, replicate experiments under standardized conditions (e.g., pH 7.4 buffer for bioassays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.